molecular formula C6H5NOS B073212 N-Thionylaniline CAS No. 1122-83-4

N-Thionylaniline

Cat. No.: B073212
CAS No.: 1122-83-4
M. Wt: 139.18 g/mol
InChI Key: FIOJWGRGPONADF-UHFFFAOYSA-N
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Description

N-Thionylaniline, also known as N-Sulfinylaniline, is an organic compound with the molecular formula C6H5NSO. It is a versatile synthetic intermediate used in various chemical reactions and industrial applications. The compound is characterized by its light yellow to orange clear liquid appearance and has a molecular weight of 139.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Thionylaniline can be synthesized through several methods. One common method involves the reaction of aniline with sulfur dioxide and chlorine. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H5NH2 + SO2 + Cl2 → C6H5NSO + 2HCl\text{C6H5NH2 + SO2 + Cl2 → C6H5NSO + 2HCl} C6H5NH2 + SO2 + Cl2 → C6H5NSO + 2HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products. The compound is often produced in large quantities for use in various applications .

Chemical Reactions Analysis

Types of Reactions: N-Thionylaniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamides.

    Reduction: Reduction reactions can convert this compound to aniline derivatives.

    Substitution: The compound can participate in substitution reactions, where the sulfinyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

N-Thionylaniline serves as a crucial synthetic intermediate in the preparation of heterocycles and other complex organic molecules. Its ability to participate in various chemical reactions—such as oxidation, reduction, and substitution—makes it invaluable in organic synthesis.

Synthetic Routes

  • Oxidation : Converts this compound into sulfonamides.
  • Reduction : Produces aniline derivatives.
  • Substitution : Involves replacing the sulfinyl group with other functional groups.

Common Reagents Used :

  • Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
  • Reducing Agents : Lithium aluminum hydride, sodium borohydride.

Biological Applications

In biological research, this compound derivatives are explored for their potential pharmaceutical applications. They have been investigated as intermediates in drug synthesis and as probes in enzyme mechanism studies.

Case Studies

  • Enzyme Inhibition : Derivatives of this compound have shown promise as inhibitors for xanthine oxidase and guanine aminohydrolase. For instance, specific thiadiazine 1,1-dioxide derivatives were synthesized and evaluated for their inhibitory potential against these enzymes .
  • Fluorophores Development : In a study on SCOTfluors, this compound was used to synthesize thio-derivatives that serve as multi-colored fluorophores for real-time tracking of metabolites in live cells .

Industrial Applications

This compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its reactivity and ability to form complex structures.

Production Techniques

The compound is produced through advanced catalytic processes that enhance yield and purity. It is often synthesized via the reaction of aniline with sulfur dioxide and chlorine under controlled conditions .

Material Science

In materials science, this compound is incorporated into the synthesis of photoactive materials and polymers. Its role as a building block for conjugated polymers enables the development of materials with unique optical and electrochemical properties.

Example Applications

  • Optoelectronic Materials : Research indicates that this compound can be used to create multifunctional photoelectroactive materials with donor-acceptor structures .
  • Fluorescent Polymers : The compound has been used to synthesize fluorescent conjugated polymers that exhibit excellent yields in polymerization reactions .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Chemical SynthesisIntermediate for heterocyclesUsed in oxidation/reduction reactions; forms sulfonamides and aniline derivatives
Biological ResearchDrug synthesis intermediatesPotential inhibitors for xanthine oxidase; SCOTfluors for metabolite tracking
Industrial ChemistryDyes and pigments productionAdvanced catalytic processes enhance yield; versatile synthetic routes
Material ScienceBuilding block for optoelectronic materialsUtilized in synthesizing multifunctional photoactive materials

Mechanism of Action

The mechanism of action of N-Thionylaniline involves its ability to participate in various chemical reactions due to the presence of the sulfinyl group. This group can undergo oxidation, reduction, and substitution reactions, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

N-Thionylaniline can be compared with other similar compounds, such as:

    N-Sulfinylbenzamide: Similar in structure but with different reactivity due to the presence of the benzamide group.

    N-Sulfinylphenylhydrazine: Another sulfinyl compound with distinct chemical properties.

    N-Sulfinylmethylamine: A simpler sulfinyl compound with different applications.

Uniqueness: this compound is unique due to its specific reactivity and versatility as a synthetic intermediate. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial applications .

Biological Activity

N-Thionylaniline, a sulfur-containing derivative of aniline, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and applications in biomedical research.

This compound (PhNSO) is synthesized through the reaction of aniline with thionyl chloride. This compound exhibits distinct optical and electrochemical properties, making it suitable for various applications in organic electronics and biological imaging. The typical synthesis involves the following reaction:

Aniline+SOCl2N Thionylaniline+HCl\text{Aniline}+\text{SOCl}_2\rightarrow \text{N Thionylaniline}+\text{HCl}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be as low as 32 µg/mL for certain strains, indicating potent antibacterial properties .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cell lines. In vitro studies using HeLa cells showed that this compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with this compound, suggesting its potential as an anticancer agent .

The mechanism behind the biological activity of this compound appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cells. This oxidative stress is implicated in the induction of apoptosis in cancer cells. Additionally, this compound's ability to interact with cellular membranes may disrupt cellular homeostasis, further contributing to its cytotoxic effects .

Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against pathogenic bacteria. The results indicated that formulations containing this compound reduced bacterial counts significantly compared to controls. The study highlighted the potential use of this compound in developing new antimicrobial agents .

Study 2: Cancer Cell Apoptosis

In another investigation, the effects of this compound on cancer cell lines were assessed. HeLa and MCF-7 cells were treated with varying concentrations of the compound. The results demonstrated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. These findings suggest that this compound could be further explored as a novel chemotherapeutic agent .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
Antimicrobial ActivityMIC: 32 µg/mL against E. coli
CytotoxicityInduced apoptosis in HeLa cells
MechanismROS generation leading to oxidative stress

Properties

IUPAC Name

(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5NOS/c8-9-7-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOJWGRGPONADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0061533
Record name Benzenamine, N-sulfinyl-
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Molecular Weight

139.18 g/mol
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CAS No.

1122-83-4, 222851-56-1
Record name N-Sulfinylbenzenamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of N-thionylaniline in chemical synthesis?

A1: this compound is primarily used as a sulfur-transfer reagent in organic synthesis. It facilitates the formation of various heterocyclic compounds containing sulfur and nitrogen atoms. For instance, it reacts with 6,7-diamino-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one to produce 6,7-dihydro-9H-thiazolo[3,2-a][1,2,5]thiadiazolo[3,4-d]pyrimidin-9-one [].

Q2: Can you provide an example of a specific reaction mechanism involving this compound?

A2: While a detailed mechanism isn't explicitly provided in the papers, a general reaction pathway can be described: this compound reacts with diamino compounds. The sulfur atom of this compound acts as an electrophile, attacking the amino group, leading to cyclization and the formation of the thiadiazole ring [].

Q3: Besides heterocyclic synthesis, are there other applications of this compound in organometallic chemistry?

A3: Yes, this compound exhibits intriguing reactivity with organometallic complexes. Research indicates it can cleave the nitrogen-sulfur double bond in Vaska's complexes, showcasing its potential in organometallic synthesis []. It also reacts with alk-2-ynyl complexes of iron to produce novel metal vinyl complexes containing a 1,2-thiazine 1-oxide cyclic system [].

Q4: Has this compound been used in the synthesis of any biologically relevant targets?

A5: Research shows its use in synthesizing potential inhibitors of xanthine oxidase and guanine aminohydrolase. For instance, derivatives of [, , ]thiadiazine 1,1-dioxide were synthesized and evaluated for their inhibitory potential against these enzymes [].

Q5: Are there any reported improvements in the synthetic procedures involving this compound?

A6: Yes, improved synthetic procedures for compounds like 5-bromomethyl-2,1,3-benzothiadiazole utilize this compound as a reagent. These improved methods offer benefits such as shorter reaction times, higher yields, and the use of less toxic solvents like toluene and 1,2-dichloroethane, contributing to greener chemistry practices [].

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